6-(3-Nitrophenyl)picolinic acid

Vue d'ensemble

Description

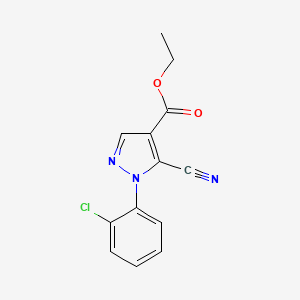

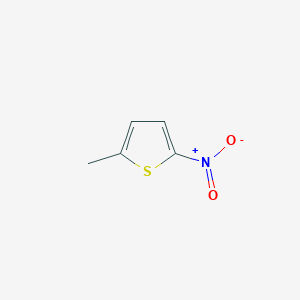

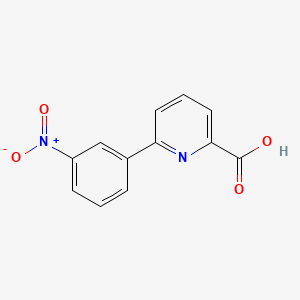

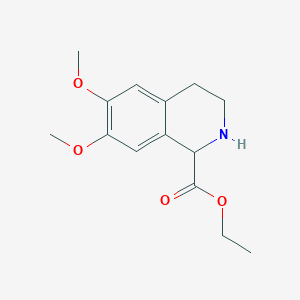

6-(3-Nitrophenyl)picolinic acid is a chemical compound with the CAS Number: 80021-34-7 . Its molecular weight is 244.21 and its IUPAC name is 6-(3-nitrophenyl)-2-pyridinecarboxylic acid .

Molecular Structure Analysis

The InChI code for 6-(3-Nitrophenyl)picolinic acid is 1S/C12H8N2O4/c15-12(16)11-6-2-5-10(13-11)8-3-1-4-9(7-8)14(17)18/h1-7H,(H,15,16) .Physical And Chemical Properties Analysis

The storage temperature for 6-(3-Nitrophenyl)picolinic acid is 28 C . Other physical and chemical properties such as boiling point, melting point, and density are not available in the search results .Applications De Recherche Scientifique

Single-Molecule Magnetic Behavior

6-(3-Nitrophenyl)picolinic acid derivatives have been investigated for their potential in creating single-molecule magnets (SMMs). A study by Coronado et al. (2011) demonstrated that a terbium(III) complex of a picolinate-based nitronyl nitroxide free radical exhibits single-molecule magnetic behavior with an activation energy barrier, showcasing its potential in quantum computing and information storage Coronado et al., 2011.

Metallomicellar Catalysis

Yan et al. (2002) explored the catalytic cleavage of p-nitrophenyl picolinate by a Cu(II) complex in micellar solutions, highlighting the influence of surfactants on reaction rates. This work provides insights into the design of catalytic systems for organic synthesis Yan et al., 2002.

Antioxidation and Vasorelaxation Properties

Research on thionicotinic acid derivatives, which share a structural similarity with 6-(3-Nitrophenyl)picolinic acid, reported their effects on vasorelaxation and antioxidative activity. Prachayasittikul et al. (2010) found that these compounds exhibit vasorelaxant and antioxidant properties, suggesting potential therapeutic applications Prachayasittikul et al., 2010.

Coordination Polymers and Photocatalytic Activity

Wang et al. (2020) studied coordination polymers based on nitrogen-heterocyclic tricarboxylate ligands, including derivatives of picolinic acid, for their magnetic properties. Such materials are of interest for their potential applications in magnetic and electronic devices Wang et al., 2020.

Sensitizers for Europium and Terbium

Andres and Chauvin (2011) synthesized derivatives of 6-phosphoryl picolinic acid to act as sensitizers for europium and terbium, showcasing their potential in developing materials for optical and electronic applications Andres & Chauvin, 2011.

Organic Light-Emitting Diodes (OLEDs)

Seo et al. (2010) reported on deep-blue phosphorescent iridium complexes with picolinic acid N-oxide as the ancillary ligand for use in organic light-emitting diodes. This research contributes to the development of high-efficiency, deep-blue light-emitting materials for display and lighting technologies Seo et al., 2010.

Safety And Hazards

Propriétés

IUPAC Name |

6-(3-nitrophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)11-6-2-5-10(13-11)8-3-1-4-9(7-8)14(17)18/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDPUNHNZGWZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510471 | |

| Record name | 6-(3-Nitrophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Nitrophenyl)picolinic acid | |

CAS RN |

80021-34-7 | |

| Record name | 6-(3-Nitrophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-methoxybenzo[d]oxazole-2-carboxylate](/img/structure/B1601302.png)

![5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1601307.png)

![[2-(Methoxymethyl)phenyl]methanol](/img/structure/B1601313.png)